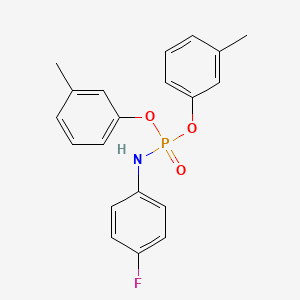![molecular formula C21H28N2O2S B4864557 3-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}-1-[(4-PROPOXYPHENYL)METHYL]THIOUREA](/img/structure/B4864557.png)
3-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}-1-[(4-PROPOXYPHENYL)METHYL]THIOUREA
Overview
Description
3-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}-1-[(4-PROPOXYPHENYL)METHYL]THIOUREA is a synthetic organic compound that belongs to the class of thiourea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}-1-[(4-PROPOXYPHENYL)METHYL]THIOUREA typically involves the reaction of 4-(PROPAN-2-YLOXY)BENZYLAMINE with 4-PROPOXYBENZYL ISOTHIOCYANATE under mild conditions. The reaction is carried out in an organic solvent such as dichloromethane or ethanol at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}-1-[(4-PROPOXYPHENYL)METHYL]THIOUREA undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}-1-[(4-PROPOXYPHENYL)METHYL]THIOUREA involves the interaction with specific molecular targets such as enzymes or receptors. The thiourea moiety can form hydrogen bonds with active sites of enzymes, leading to inhibition of their activity. This compound can also interact with cellular membranes, affecting their permeability and function.
Comparison with Similar Compounds
Similar Compounds
- 3-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}-1-[(4-METHOXYBENZYL)METHYL]THIOUREA
- 3-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}-1-[(4-ETHOXYBENZYL)METHYL]THIOUREA
Uniqueness
3-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}-1-[(4-PROPOXYPHENYL)METHYL]THIOUREA is unique due to its specific substitution pattern on the aromatic rings, which can influence its biological activity and chemical reactivity. The presence of both propan-2-yloxy and propoxy groups provides a distinct steric and electronic environment, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[(4-propan-2-yloxyphenyl)methyl]-3-[(4-propoxyphenyl)methyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2S/c1-4-13-24-19-9-5-17(6-10-19)14-22-21(26)23-15-18-7-11-20(12-8-18)25-16(2)3/h5-12,16H,4,13-15H2,1-3H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWSODAHYNSLKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CNC(=S)NCC2=CC=C(C=C2)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5-chloro-2-methylphenyl)-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4864494.png)
![1,7-dimethyl-3-[(3-methylphenyl)methyl]-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B4864498.png)
![N-(2,4-DIMETHYLPHENYL)-2-({1-ISOBUTYL-4-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE](/img/structure/B4864506.png)
![N-[3-oxo-3-(pyrrolidin-1-yl)propyl]benzamide](/img/structure/B4864512.png)
![2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-N-(2-pyridinylmethyl)acrylamide](/img/structure/B4864526.png)
![N-(4-bromo-2-fluorophenyl)-2-{[5-(4-chlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4864543.png)
![4-({[4-(METHOXYCARBONYL)ANILINO]CARBONYL}AMINO)BENZOIC ACID](/img/structure/B4864544.png)

![(4Z)-4-[(4-bromo-3-nitrophenyl)methylidene]-1-(3-methylphenyl)pyrazolidine-3,5-dione](/img/structure/B4864553.png)
![3-amino-2-(4-chlorobenzoyl)-4-ethyl-6-methyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide](/img/structure/B4864563.png)
![N-{4-[(4-methylpiperidin-1-yl)carbonyl]phenyl}-2-phenoxyacetamide](/img/structure/B4864568.png)
![2-[4-(2,1,3-benzoxadiazol-4-ylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B4864570.png)
![N-[2-(cyclohexylsulfanyl)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4864578.png)
